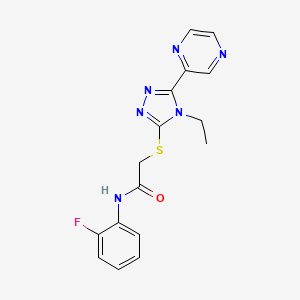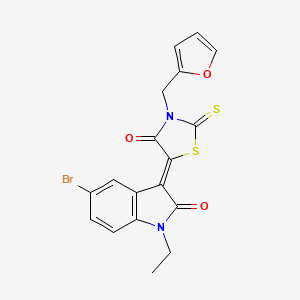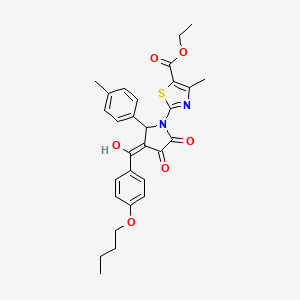![molecular formula C21H18BrN3O2S B12030109 (5E)-5-(3-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12030109.png)
(5E)-5-(3-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-(3-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a bromobenzylidene group and a butoxyphenyl group attached to a thiazolotriazole core
Méthodes De Préparation
The synthesis of (5E)-5-(3-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, including the formation of the thiazolotriazole core and the subsequent attachment of the bromobenzylidene and butoxyphenyl groups. The synthetic route often starts with the preparation of the thiazolotriazole intermediate, followed by the introduction of the bromobenzylidene group through a condensation reaction with an appropriate aldehyde. The butoxyphenyl group is then introduced via a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
(5E)-5-(3-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming new carbon-carbon bonds and expanding its structural diversity.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials
Biology: Researchers have investigated the compound’s biological activity, including its potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine: The compound’s pharmacological properties are being studied for potential therapeutic applications. Its interactions with specific molecular targets could lead to the development of new drugs for various diseases.
Industry: The compound’s chemical properties make it suitable for use in industrial processes, such as the production of specialty chemicals or advanced materials.
Mécanisme D'action
The mechanism of action of (5E)-5-(3-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to downstream biological effects. For example, in the context of its potential anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways involved in cancer cell growth and survival.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, (5E)-5-(3-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its unique structural features and diverse chemical reactivity. Similar compounds include other thiazolotriazole derivatives with different substituents on the benzylidene and phenyl groups. These compounds may share some chemical properties but differ in their biological activity and potential applications. The presence of the bromobenzylidene and butoxyphenyl groups in this compound contributes to its distinct chemical behavior and potential for unique applications.
Propriétés
Formule moléculaire |
C21H18BrN3O2S |
|---|---|
Poids moléculaire |
456.4 g/mol |
Nom IUPAC |
(5E)-5-[(3-bromophenyl)methylidene]-2-(4-butoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H18BrN3O2S/c1-2-3-11-27-17-9-7-15(8-10-17)19-23-21-25(24-19)20(26)18(28-21)13-14-5-4-6-16(22)12-14/h4-10,12-13H,2-3,11H2,1H3/b18-13+ |
Clé InChI |
RRSGFWLTFXKRKO-QGOAFFKASA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)Br)/SC3=N2 |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,3-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide](/img/structure/B12030042.png)
![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12030051.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12030054.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12030069.png)


![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12030091.png)

![1-(1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12030097.png)
![Methyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12030098.png)

![[4-bromo-2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12030102.png)
